molecular formula C7H6ClNO3 B12432879 Methyl 4-chloro-6-hydroxypicolinate

Methyl 4-chloro-6-hydroxypicolinate

Cat. No.: B12432879
M. Wt: 187.58 g/mol
InChI Key: FNUVFUDZZWXUBB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl 6-hydroxypicolinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: Methyl 6-hydroxypicolinate

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-hydroxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating

    Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions

    Reduction: Reducing agents (LiAlH4), anhydrous conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Ketones or aldehydes

    Reduction: Dechlorinated or dehydroxylated products

Scientific Research Applications

Methyl 4-chloro-6-hydroxypicolinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other picolinic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-hydroxypicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its structural similarity to picolinic acid allows it to bind to metal ions, potentially disrupting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Methyl 4-chloro-6-hydroxypicolinate can be compared to other picolinic acid derivatives, such as:

    Methyl 6-hydroxypicolinate: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.

    4-Chloro-2-picolinic acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.

    6-Chloropicolinic acid: Contains a chlorine atom at the 6-position instead of the 4-position, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 4-chloro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10)

InChI Key

FNUVFUDZZWXUBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=O)N1)Cl

Origin of Product

United States

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